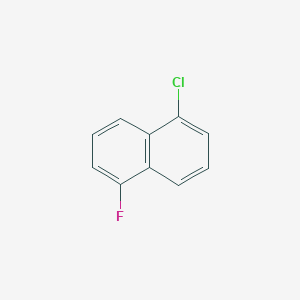

1-Chloro-5-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClF |

|---|---|

Molecular Weight |

180.60 g/mol |

IUPAC Name |

1-chloro-5-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |

InChI Key |

HIKMRWKBCQATRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 5 Fluoronaphthalene

Strategies for Regioselective Halogenation of Naphthalene (B1677914) Precursors

Regioselective halogenation is crucial for the synthesis of specifically substituted naphthalenes. Traditional electrophilic substitution of naphthalene often yields a mixture of isomers, with the 1-position (alpha) being the kinetically favored product. vpscience.orgijrpr.comwikipedia.org However, to install halogens at specific positions like C-1 and C-5, more sophisticated methods are required.

Directed Ortho-Metalation Approaches for Naphthalene Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic compounds. nih.gov This method involves the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. nih.gov This creates a stabilized carbanion which can then react with an electrophile to introduce a substituent with high regioselectivity. nih.gov

While a direct DoM synthesis for 1-chloro-5-fluoronaphthalene is not prominently documented, the principles can be applied to naphthalene precursors. For instance, a suitably placed DMG on the naphthalene ring can direct lithiation to a specific position, which is then quenched with a halogenating agent. nih.gov The process involves treating a substrate bearing a DMG with a strong base like n-butyllithium at low temperatures, followed by the introduction of an electrophilic halogen source. nih.gov The choice of DMG is critical for controlling the site of metalation.

A hypothetical DoM route to a 1,5-disubstituted naphthalene might involve a precursor with a DMG that directs halogenation to the C-1 position, followed by a subsequent functionalization at the C-5 position, potentially involving another DoM or a different synthetic strategy. The versatility of the DoM approach allows for the introduction of various electrophiles, making it a key technique in the synthesis of polysubstituted aromatics. acs.org

Halogenation via Diazotization-Substitution Pathways for Naphthalene Derivatives

The diazotization of aromatic amines, followed by substitution, is a classic and highly effective method for introducing a wide range of functional groups, including halogens, onto an aromatic ring. libretexts.org These reactions, particularly the Sandmeyer and Schiemann reactions, are instrumental in synthesizing specific isomers that are otherwise difficult to obtain. vpscience.orglibretexts.orglkouniv.ac.in

The general pathway involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid at low temperatures (0–10 °C). libretexts.orglkouniv.ac.ingoogle.com This intermediate is highly versatile and can be replaced by a halogen. libretexts.org

Sandmeyer Reaction: To introduce chlorine, the aqueous solution of the diazonium salt is treated with cuprous chloride (CuCl). vpscience.orglkouniv.ac.in

Schiemann Reaction: To introduce fluorine, the diazonium salt is treated with fluoroboric acid (HBF₄) or its salts, which typically precipitates a diazonium tetrafluoroborate (B81430) salt. libretexts.orglkouniv.ac.in Gentle heating of this isolated salt then yields the corresponding aryl fluoride (B91410). libretexts.orggoogle.com

For the synthesis of this compound, this pathway could start from either 5-chloro-1-naphthalenamine or 5-fluoro-1-naphthalenamine. For example, starting with 5-fluoro-1-naphthalenamine, a diazotization reaction followed by a Sandmeyer reaction with CuCl would yield the target compound. Conversely, starting with 5-chloro-1-naphthalenamine, diazotization followed by a Schiemann reaction would also lead to this compound. This methodology provides a reliable route for producing high-purity halonaphthalenes. google.com

| Reaction Type | Starting Material Example | Key Reagents | Product |

| Sandmeyer | 5-Fluoro-1-naphthalenamine | 1. NaNO₂, HCl (aq) 2. CuCl | This compound |

| Schiemann | 5-Chloro-1-naphthalenamine | 1. NaNO₂, HCl (aq) 2. HBF₄, Heat | This compound |

Catalytic Halogenation Methods for Naphthalene Systems

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. mdpi.com Catalytic halogenation of naphthalenes can offer advantages over traditional stoichiometric methods, which often produce significant waste. scirp.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for direct halogenation. researchgate.net For instance, palladium catalysts can be used to achieve regioselective chlorination or bromination of naphthalene derivatives. researchgate.netrsc.org The regioselectivity can often be controlled by the choice of directing group, ligands, and reaction conditions. researchgate.netrsc.org While direct catalytic C-H chlorination and fluorination at the 1 and 5 positions of an unsubstituted naphthalene is challenging, these methods are highly effective for precursors that have existing functional groups to direct the catalyst. researchgate.net

Iron has also been used to mediate the synthesis of 1-halonaphthalenes. researchgate.net Furthermore, solid catalysts like zeolites and montmorillonite (B579905) clay have been investigated for the halogenation of naphthalene, sometimes leading to different regioselectivity compared to solution-phase reactions. researchgate.netresearchgate.netcardiff.ac.uk For example, the bromination of naphthalene can be influenced by temperature and the presence of catalysts like ferric chloride, affecting the ratio of 1- and 2-bromonaphthalene (B93597) isomers formed. researchgate.net

Multi-Step Synthesis from Substituted Naphthalenes

Multi-step synthesis provides a strategic approach to building complex molecules like this compound from simpler, readily available substituted naphthalenes. rsc.orgchegg.com This involves a sequence of reactions that modify or introduce functional groups in a controlled manner.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This strategy is essential when the desired functional groups cannot be installed directly.

A plausible route to this compound could begin with a precursor such as 1,5-dinitronaphthalene. The nitro groups can be reduced to amino groups, for example, using Sn/HCl. vpscience.org The resulting 1,5-naphthalenediamine (B122787) can then undergo sequential diazotization-substitution reactions. One amino group could be converted to a chloro group via the Sandmeyer reaction, and the other to a fluoro group via the Schiemann reaction. The order of these steps would be critical to manage the reactivity and selectivity of the intermediates.

Another example of FGI is the conversion of a sulfonic acid group. Naphthalene-1,5-disulfonic acid could be a potential starting material. Sulfonic acid groups can be converted to hydroxyl groups, which in turn can be transformed into halogens, although this is a more circuitous route. The transformation of alkyl halides to alcohols, and vice versa, are common FGI reactions. solubilityofthings.comyoutube.com

| Initial Functional Group | Intermediate Functional Group | Final Functional Group | Example Reagents |

| Nitro (-NO₂) | Amino (-NH₂) | Halogen (-Cl, -F) | 1. Sn, HCl (Reduction) 2. NaNO₂, CuCl/HBF₄ (Diazotization) |

| Sulfonic Acid (-SO₃H) | Hydroxyl (-OH) | Halogen (-Cl, -F) | 1. NaOH, fusion (Hydrolysis) 2. PCl₅ or other halogenating agent |

| Halogen (-Br) | Organolithium (-Li) | Desired Halogen (-Cl) | 1. n-BuLi (Lithium-halogen exchange) 2. Cl₂ or other electrophilic chlorine source |

Sequential Introduction of Halogen Substituents

The synthesis of this compound can be achieved by introducing the halogen atoms one after the other onto the naphthalene ring. The success of this strategy hinges on the directing effects of the first halogen substituent and the regioselectivity of the subsequent halogenation step.

Electrophilic halogenation of naphthalene itself, such as chlorination or bromination, typically occurs at the 1-position (alpha position) without a catalyst. wikipedia.orgwikipedia.org Therefore, a direct chlorination of naphthalene can produce 1-chloronaphthalene (B1664548). wikipedia.org The next step would be the regioselective fluorination of 1-chloronaphthalene at the 5-position. The chlorine atom is an ortho-, para-director, but it is deactivating. Electrophilic fluorination at the C-5 position would need to overcome the deactivating effect and achieve the correct regiochemistry.

Alternatively, one could start with 1-fluoronaphthalene (B124137), which can be synthesized by reacting naphthalene with an electrophilic fluorinating agent like Selectfluor. wikipedia.org The subsequent chlorination of 1-fluoronaphthalene would then be required. The fluorine atom is also an ortho-, para-director. The challenge remains to selectively chlorinate at the 5-position over other activated positions like C-4 and C-8. Achieving high regioselectivity in the second halogenation step is often the main obstacle in this approach and may require specific catalysts or reaction conditions to favor the desired 1,5-disubstituted product. researchgate.net

Advanced Synthetic Techniques for this compound

The synthesis of specifically substituted dihalogenated naphthalenes, such as this compound, often requires advanced methodologies to control regioselectivity and achieve high yields. Modern synthetic chemistry has moved towards techniques that offer greater efficiency, safety, and sustainability compared to traditional batch processing. These methods include flow chemistry, mechanochemistry, and electro- and photochemistry, which provide unique reaction environments and activation pathways for the formation of carbon-halogen bonds on aromatic scaffolds.

Flow Chemistry Applications in Dihalogendonaphthalene Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of chemical compounds, offering significant advantages in safety, scalability, and process control over traditional batch methods. researchgate.netamt.uk The application of flow chemistry is particularly beneficial for hazardous reactions, such as halogenations, due to enhanced mass and heat transfer within the small volume of the reactor. amt.uk

In the context of dihalogenated naphthalene synthesis, flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time. This control is crucial for managing exothermic reactions and minimizing the formation of byproducts, which is a common challenge in the direct halogenation of naphthalene that often yields a mixture of isomers and more highly substituted derivatives. wikipedia.org

A patented method for the halogenation of 2-methylnaphthalene (B46627) illustrates the utility of this approach. googleapis.com In this process, a solution containing the naphthalene substrate, a solvent, and a halogenating agent is continuously pumped through a transparent flow reactor that is irradiated with light. googleapis.com This setup allows for the continuous and controlled halogenation of the naphthalene derivative. googleapis.com Such a system could be adapted for the synthesis of this compound by using a suitably substituted naphthalene precursor. The inherent safety of handling hazardous reagents in a closed, continuous system makes flow chemistry an attractive platform for developing and scaling up the production of complex halogenated aromatics. researchgate.net

| Feature | Advantage in Dihalogenated Naphthalene Synthesis | Reference |

| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic halogenation reactions, preventing runaway reactions and improving safety. | amt.uk |

| Precise Temperature Control | Allows for fine-tuning of reaction conditions to maximize the yield of the desired isomer and minimize byproducts. | researchgate.net |

| Improved Mass Transfer | Ensures efficient mixing of reactants, which can be critical when dealing with gaseous reagents or multiphase systems. | amt.uk |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | amt.uk |

| Safety | The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing risks. | researchgate.netgoogleapis.com |

Mechanochemical Synthesis Approaches for Halogenated Aromatics

Mechanochemistry utilizes mechanical force, typically through grinding or ball-milling, to induce chemical reactions in the solid state, often in the absence of a solvent or with only small amounts of liquid (liquid-assisted grinding, LAG). beilstein-journals.orgnih.gov This technique is recognized as a cornerstone of green chemistry because it significantly reduces or eliminates the need for bulk solvents. nih.gov

The synthesis of halogenated arenes via mechanochemistry has been successfully demonstrated for a variety of aromatic compounds. nih.gov These methods are particularly relevant for the preparation of compounds like this compound. A common approach involves the direct halogenation of C-H bonds using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), as the halogen source under neat or LAG conditions in a ball mill. beilstein-journals.orgnih.gov

Research on the mechanochemical halogenation of unsymmetrically substituted azobenzenes has shown that the reaction can proceed selectively, sometimes requiring a palladium(II) catalyst depending on the electronic nature of the substrate. beilstein-journals.orgnih.gov For electron-rich arenes, halogenation with NXS can proceed efficiently without a catalyst. nih.gov These solid-state methods offer unique advantages in terms of reaction times, yields, and chemical reactivity compared to conventional solution-based protocols. nih.gov

Table 1: Examples of Mechanochemical Halogenation of Aromatic Compounds

| Substrate | Halogenating Agent | Conditions | Outcome | Reference |

| 4,4'-Functionalized Azobenzenes | N-chlorosuccinimide (NCS) | Ball mill (LAG), Pd(OAc)₂, TsOH, MeCN | Selective ortho-halogenation | beilstein-journals.orgnih.gov |

| Electron-rich Arenes | N-halosuccinimide (NXS) | Solvent-free ball milling | Mono- or di-halogenated derivatives in 70-98% yield | nih.gov |

| Phenols and Anilines | N-halosuccinimides (NXS) | Liquid-assisted grinding (PEG-400) | Mono-, di-, and tri-halogenated products in good to excellent yields | researchgate.net |

The principles demonstrated in these studies, particularly the direct C-H halogenation of aromatic rings, are directly applicable to the synthesis of dihalogenated naphthalenes. By selecting an appropriate precursor, such as 1-fluoronaphthalene, a subsequent mechanochemical chlorination could potentially afford this compound in a sustainable and efficient manner.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods offer alternative, non-classical pathways for the synthesis of halogenated compounds by using light or electric current, respectively, to drive reactions. These techniques can often be performed under mild conditions and can provide access to reactivity patterns that are difficult to achieve through traditional thermal methods.

Photochemical Synthesis

Photochemistry involves the use of light to promote chemical reactions. In the context of naphthalene chemistry, photochemical reactions have been used to synthesize complex structures and to induce cyclizations. csir.co.zachim.it For instance, the photocyclization of certain derivatives can proceed with the loss of a halogen atom to form new ring systems. chim.it

A more direct application is the use of light to initiate halogenation. As mentioned in the flow chemistry section, light irradiation can be used in a flow reactor to promote the halogenation of naphthalene derivatives. googleapis.com Another approach involves the Photo-Dehydro-Diels-Alder (PDDA) reaction, which has been used to synthesize various naphthalenophanes from precursors that can be derived from halogenated compounds. nih.gov The intermolecular dearomative [4+2] cycloaddition of naphthalenes can also be achieved using visible-light energy-transfer catalysis, with halogenated styrenes proving to be excellent reaction partners. chemrxiv.org These examples highlight the potential of using light to mediate the formation or transformation of halogenated naphthalenes.

Electrochemical Synthesis

Electrosynthesis uses an electric potential to drive redox reactions, replacing conventional chemical oxidants or reductants with electrons. beilstein-journals.org This method is inherently green and allows for high selectivity by precisely controlling the electrode potential. beilstein-journals.org

The electrochemical reduction of 1-halonaphthalenes has been studied to elucidate reaction mechanisms, which can vary depending on the halogen. cdnsciencepub.comunifi.it The reduction of 1-chloronaphthalene, for example, is thought to proceed at least partially through a radical intermediate. cdnsciencepub.com

More synthetically oriented studies have demonstrated the direct electrochemical halogenation of various aromatic and heteroaromatic compounds. researchgate.net An environmentally friendly electrochemical approach has been developed for the halogenation of naphthoquinones and N-heteroarenes using affordable ammonium (B1175870) or potassium halides as both the halogen source and the electrolyte. researchgate.net These reactions are often performed in an undivided cell under mild, oxidant-free conditions, providing a modular and sustainable strategy towards valuable halogenated molecules. researchgate.net The principles of this direct, regioselective halogenation could be applied to a 1-fluoronaphthalene substrate to introduce a chlorine atom at the desired position.

Table 2: Overview of Electrochemical Halogenation Principles

| Reaction Type | Substrate Example | Halogen Source/Electrolyte | Key Features | Reference |

| C-H Halogenation | Quinoline-4(1H)-ones | Potassium Halides (KX) | Metal-free, oxidant-free, undivided cell, good regioselectivity. | researchgate.net |

| C-H Halogenation | 2-Amino-1,4-naphthoquinones | Ammonium Halides | Mild conditions, eco-friendly, halogen source doubles as electrolyte. | researchgate.net |

| Reductive Cleavage | 1-Chloronaphthalene | Not applicable (reductive process) | Proceeds via radical intermediate; provides mechanistic insight. | cdnsciencepub.com |

| Corey-Fuchs Reaction | 2-(2,2-dibromovinyl)naphthalene | Et₄NBF₄ or NaClO₄ | Selective synthesis of terminal or bromoalkynes by changing potential and electrolyte. | beilstein-journals.org |

Advanced Spectroscopic Elucidation of 1 Chloro 5 Fluoronaphthalene

High-Resolution Vibrational Spectroscopy of 1-Chloro-5-fluoronaphthalene

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. For this compound, these spectra would be determined by the vibrations of its disubstituted naphthalene (B1677914) core.

Analysis of Infrared and Raman Band Assignments for Vibrational Modes

The vibrational modes of this compound can be predicted by considering the characteristic frequencies of the naphthalene ring and the influence of the chloro and fluoro substituents. The molecule belongs to the C_s point group, making all of its fundamental vibrations formally active in both IR and Raman spectroscopy.

Key expected vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.

C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic rings typically appear in the 1650-1400 cm⁻¹ range.

In-plane C-H Bending: These modes are expected to produce signals between 1300 cm⁻¹ and 1000 cm⁻¹.

Out-of-plane C-H Bending: Strong bands characteristic of the substitution pattern on the naphthalene ring would be found in the 1000-750 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to give a strong band, typically in the 1250-1050 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration would appear at a lower frequency, generally in the 850-550 cm⁻¹ range.

Ring Deformation Modes: Skeletal vibrations and deformations of the naphthalene ring system would occur at lower frequencies, below 700 cm⁻¹.

For comparison, studies on related molecules like 2-fluoronaphthalene (B33398) have identified numerous ground and excited state vibrational frequencies through high-resolution analysis. niscpr.res.in For example, in-plane vibrations for 2-fluoronaphthalene were observed at 521.9 cm⁻¹, and out-of-plane torsions of the carbon skeleton were seen at 155 and 191 cm⁻¹. niscpr.res.in The analysis for this compound would similarly involve correlating observed IR and Raman bands to specific atomic motions, aided by computational methods like Density Functional Theory (DFT).

Investigation of Vibronic Coupling in Electronic Transitions

Vibronic coupling refers to the interaction between electronic transitions and vibrational modes. In the high-resolution electronic absorption spectrum of substituted naphthalenes, this coupling manifests as vibrational fine structure. Studies on 1-fluoronaphthalene (B124137) and 1-chloronaphthalene (B1664548) have shown that the nature of the substituent significantly influences the vibronic activity. niscpr.res.inresearchgate.net

In 1-fluoronaphthalene, the vibronic bands in its ùA' ← X̃¹A' electronic transition exhibit a single type of rotational contour. niscpr.res.inresearchgate.net In contrast, 1-chloronaphthalene displays at least three different types of rotational contours, indicating a more complex vibronic interaction, potentially due to the heavier chlorine atom influencing the transition moment direction. niscpr.res.inresearchgate.net

For this compound, it would be expected that its electronic spectrum would be rich in vibronic structure. The analysis would involve assigning these bands to specific excited-state vibrational modes. It is plausible that, like 1-chloronaphthalene, multiple rotational contours would be observed, reflecting the combined electronic influences of both the chloro and fluoro substituents on the naphthalene π-electron system. The study of these couplings provides insight into the geometry and electronic structure of the molecule in its excited states.

Nuclear Magnetic Resonance Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise chemical structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of the substituent positions through analysis of chemical shifts and spin-spin coupling constants.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis for Positional Assignments

¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The signals would appear as complex multiplets (doublets, triplets, or doublets of doublets) due to proton-proton (³J_HH, ⁴J_HH) and proton-fluorine (³J_HF, ⁴J_HF, ⁵J_HF) couplings. The proton adjacent to the fluorine (H-4) and the proton adjacent to the chlorine (H-2) would be significantly influenced. For comparison, in 1-fluoronaphthalene, the proton at the C-2 position appears around δ 7.1 ppm, while the proton at C-8 is shifted downfield to around δ 8.1 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene skeleton, as the molecule is asymmetric. The chemical shifts would be influenced by the electronegativity of the halogen substituents. The carbon directly bonded to fluorine (C-5) would exhibit a large one-bond coupling constant (¹J_CF, typically > 240 Hz) and appear as a doublet. The carbon bonded to chlorine (C-1) would also be shifted. Other carbons will show smaller two-, three-, and four-bond couplings to fluorine (²J_CF, ³J_CF, ⁴J_CF).

¹⁹F NMR: The ¹⁹F NMR spectrum would provide a definitive signal for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment. In substituted fluoronaphthalenes, these shifts can vary significantly, providing a clear diagnostic marker. acs.orgacs.org The signal for the fluorine at C-5 in this compound would be expected to be a multiplet due to coupling with neighboring protons (H-4 and H-6).

The combination of these 1D NMR experiments would allow for the complete assignment of all proton and carbon positions.

Multi-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the complex spectra and confirm the molecular structure, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This 2D ¹H-¹H experiment would reveal which protons are spin-coupled to each other, helping to trace the connectivity of the protons around each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon atom, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects longer-range (typically 2- and 3-bond) correlations between ¹H and ¹³C nuclei. This is crucial for establishing connectivity across quaternary (non-protonated) carbons, such as C-1, C-5, C-4a, and C-8a. For instance, correlations from H-4 to C-5 and C-4a, and from H-6 to C-5 and C-7 would unambiguously confirm the 1,5-substitution pattern.

Together, these multi-dimensional techniques provide a comprehensive and interlocking network of correlations that would leave no ambiguity in the structural elucidation of this compound.

High-Resolution Mass Spectrometry and Ionization Studies of this compound

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₀H₆ClF), the expected monoisotopic mass is approximately 180.0142 u.

A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: a molecular ion peak (M⁺˙) and an M+2 peak, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) would likely cause fragmentation of the molecular ion. Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent. libretexts.org Plausible fragmentation pathways would involve the loss of the halogen substituents or other small neutral fragments:

Loss of Cl: A fragment ion corresponding to [M-Cl]⁺ (m/z ≈ 145) would be expected from the cleavage of the C-Cl bond.

Loss of F: Loss of a fluorine atom is also possible, leading to a [M-F]⁺ fragment (m/z ≈ 161).

Loss of Halogen Radical and HCN: Subsequent fragmentation could involve the loss of small molecules like HCN from the naphthalene ring structure.

The precise fragmentation pattern provides additional structural information and serves as a fingerprint for the compound. Ionization studies using techniques like mass-analyzed threshold ionization (MATI) could also be applied to investigate the molecule's cationic states and determine its adiabatic ionization energy, as has been done for 1-fluoronaphthalene. alfa-chemistry.com

Investigation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides a powerful tool for understanding the fragmentation behavior of molecules upon ionization. In the case of this compound, the presence of a chlorine atom introduces a characteristic isotopic pattern that is crucial for its identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This results in a distinctive M+2 peak in the mass spectrum, where the ratio of the molecular ion peak (M) containing ³⁵Cl to the M+2 peak containing ³⁷Cl is approximately 3:1. libretexts.orgchemguide.co.ukwpmucdn.com This isotopic signature serves as a clear indicator for the presence of a single chlorine atom within the molecule and its fragments. libretexts.orgchemguide.co.uk

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A primary fragmentation event would be the loss of the chlorine atom, a common pathway for halogenated compounds, resulting in a significant fragment ion. miamioh.edu Further fragmentation could involve the loss of a fluorine atom or the cleavage of the naphthalene ring system itself, leading to a series of characteristic ions. The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, allows for the unambiguous identification of the compound and provides insights into the relative bond strengths within the molecule.

Resonant Two-Photon Mass Analysis Threshold Ionization (MATI) Spectroscopy

In a typical MATI experiment, the molecule is first excited to a specific vibrational level in its first electronically excited state (S₁) using a tunable laser. A second laser then ionizes the molecule from this intermediate state. By scanning the energy of the second laser, a spectrum of the cation's vibrational states is obtained. sinica.edu.twntu.edu.tw For this compound, this would allow for the precise determination of its adiabatic ionization energy, which is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state. alfa-chemistry.com

Furthermore, the MATI spectrum would reveal the vibrational frequencies of the this compound cation. These frequencies correspond to the various vibrational modes of the molecular ion, such as in-plane and out-of-plane ring deformations and substituent-sensitive bending motions. alfa-chemistry.comntu.edu.tw By comparing the experimental vibrational frequencies with those predicted by quantum chemical calculations, a detailed assignment of the cation's vibrational spectrum can be achieved, providing a deeper understanding of the changes in molecular structure and bonding upon ionization. rsc.org

Microwave Spectroscopy for Gas-Phase Structural Determination

Microwave spectroscopy is an exceptionally precise method for determining the rotational constants and, consequently, the gas-phase structure of molecules with a permanent dipole moment.

Determination of Rotational and Centrifugal Distortion Constants

By analyzing the frequencies of rotational transitions in the microwave region, the rotational constants (A, B, and C) of a molecule can be determined with high accuracy. researchgate.netnih.gov For this compound, these constants are unique to its specific mass distribution and geometry. The analysis of the microwave spectrum would also yield centrifugal distortion constants, which account for the slight changes in the molecule's geometry as it rotates. uva.esfurman.edudtic.mil The small magnitude of these distortion constants can indicate a relatively rigid molecular structure. acs.org

While specific experimental data for this compound is not available in the provided search results, studies on related molecules like 1-chloronaphthalene and 1-fluoronaphthalene demonstrate the power of this technique. researchgate.netuva.esresearchgate.net For instance, the rotational constants for 1-fluoronaphthalene have been precisely measured, providing a benchmark for theoretical calculations. researchgate.net

Table 1: Representative Rotational and Centrifugal Distortion Constants for a Related Molecule (1-Chloronaphthalene)

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 1625.3276(13) |

| B | 1147.24580(55) |

| C | 672.48422(44) |

| Centrifugal Distortion Constants | |

| ΔJ (kHz) | 0.0309(18) |

| ΔJK (kHz) | -0.053(11) |

| ΔK (kHz) | 0.109(fixed) |

| δJ (kHz) | 0.0076(11) |

| δK (kHz) | 0.031(11) |

| Data for 1-chloronaphthalene, presented for illustrative purposes. researchgate.net |

Analysis of Nuclear Quadrupole Coupling Constants

The presence of the chlorine nucleus (both ³⁵Cl and ³⁷Cl have a nuclear spin I > 1/2) gives rise to hyperfine splitting in the rotational spectrum due to the interaction of the nuclear electric quadrupole moment with the electric field gradient at the nucleus. uva.esfurman.eduarxiv.org The analysis of this splitting provides the nuclear quadrupole coupling constants (NQCCs, denoted as χaa, χbb, and χcc). vscht.cz

These constants are highly sensitive to the electronic environment around the chlorine nucleus and provide a direct measure of the C-Cl bond character. arxiv.org The determination of NQCCs for this compound would offer valuable information about the electronic distribution within the molecule and the nature of the carbon-halogen bond. Comparing these experimental constants with those obtained from ab initio calculations can further validate the theoretical models used to describe the molecule's electronic structure. uva.esarxiv.org

Table 2: Representative Nuclear Quadrupole Coupling Constants for a Related Molecule (1-Chloronaphthalene)

| Parameter | ³⁵Cl Value (MHz) | ³⁷Cl Value (MHz) |

| χaa | -31.334(13) | -24.696(19) |

| χbb | 14.288(22) | 11.261(32) |

| χcc | 17.046(22) | 13.435(32) |

| Data for 1-chloronaphthalene, presented for illustrative purposes. researchgate.net |

Reactivity and Reaction Mechanism Studies of 1 Chloro 5 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on 1-Chloro-5-fluoronaphthalene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the electronic properties of the halogen substituents.

Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution, a consequence of their ability to donate lone-pair electron density to the intermediate carbocation (arenium ion) via resonance. However, they are also deactivating groups due to their strong electron-withdrawing inductive effects.

In the case of this compound, the two halogen atoms are on different rings. The naphthalene (B1677914) system itself does not have uniform reactivity, with the α-positions (1, 4, 5, 8) being more reactive towards electrophiles than the β-positions (2, 3, 6, 7). uomustansiriyah.edu.iq

The directing effects of the substituents can be summarized as follows:

The chloro group at C1 deactivates the ring it is on, but directs incoming electrophiles to the ortho (C2) and para (C4) positions.

The fluoro group at C5 similarly deactivates its ring and directs incoming electrophiles to its ortho (C4, C6) and para (C8) positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Effect of C1-Cl | Directing Effect of C5-F | Predicted Outcome |

| 2 | ortho | - | Possible, but less favored |

| 3 | meta | - | Unlikely |

| 4 | para | ortho | Highly Favored |

| 6 | - | ortho | Possible |

| 7 | - | meta | Unlikely |

| 8 | - | para | Favored |

This table is based on established principles of electrophilic aromatic substitution and directing group effects.

The mechanism of electrophilic aromatic substitution on this compound follows the classical two-step pathway:

Formation of the σ-complex (arenium ion): The electrophile (E⁺) attacks the π-system of the naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate. The stability of this intermediate determines the rate and regioselectivity of the reaction. uomustansiriyah.edu.iq Attack at positions that allow for resonance stabilization involving the lone pairs of the halogen atoms will be favored.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the naphthalene ring and yielding the substitution product.

While specific mechanistic studies on this compound are not extensively documented, the principles are well-established from studies on other halogenated aromatic compounds. researchgate.net

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for introducing nucleophiles onto an aromatic ring, typically requiring the presence of electron-withdrawing groups to activate the system. libretexts.org

In SₙAr reactions, the nature of the leaving group is crucial. Contrary to Sₙ1 and Sₙ2 reactions where iodide is the best leaving group among halogens, in SₙAr the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is known as the "element effect". This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comgovtpgcdatia.ac.in The breaking of the carbon-halogen bond occurs in a subsequent, faster step.

For this compound, it is predicted that the C-F bond would be more susceptible to nucleophilic attack than the C-Cl bond, assuming the reaction proceeds via the classical SₙAr mechanism.

Table 2: Predicted Relative Reactivity of Halogens in SₙAr Reactions

| Halogen at C1 (Cl) | Halogen at C5 (F) | Predicted Site of Nucleophilic Attack |

| Less Electronegative | More Electronegative | C5 (Displacement of Fluoride) |

This prediction is based on the generally observed "element effect" in SₙAr reactions.

The SₙAr reaction of this compound with a nucleophile (Nu⁻) is expected to proceed through an addition-elimination mechanism:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a halogen (e.g., C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring.

Elimination of the Leaving Group: The halide ion (e.g., F⁻) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the substitution product.

In some cases, particularly with unactivated aryl halides, an alternative elimination-addition mechanism involving a benzyne-type intermediate (an aryne) can occur under very strong basic conditions. govtpgcdatia.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is generally the reverse of that seen in SₙAr reactions.

The typical reactivity order for aryl halides in common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings is I > Br > OTf > Cl >> F. chemicalforums.com The C-F bond is generally unreactive in these reactions under standard conditions due to its high bond strength, making selective functionalization of the C-Cl bond in this compound feasible.

Table 3: Predicted Site of Reaction in Transition Metal-Catalyzed Cross-Coupling

| C-X Bond | Relative Bond Strength | Predicted Reactivity |

| C-Cl | Weaker | Reactive |

| C-F | Stronger | Unreactive |

This prediction is based on the well-established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions.

For instance, in a Suzuki coupling reaction, this compound would be expected to react with an organoboron compound in the presence of a palladium catalyst and a base to selectively form a C-C bond at the C1 position, leaving the C-F bond at C5 intact. researchgate.net

Similarly, in a Heck reaction , coupling with an alkene would be anticipated to occur at the C1 position. organic-chemistry.org The Sonogashira coupling with a terminal alkyne would also be expected to show selectivity for the C-Cl bond over the C-F bond. organic-chemistry.orggold-chemistry.org

Recent advances have led to the development of catalyst systems capable of activating C-F bonds, but these typically require specific ligands and conditions and are not the standard outcome. nih.gov

C-F and C-Cl Bond Activation in Coupling Reactions

The activation of carbon-halogen bonds is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of two different halogen atoms, chlorine and fluorine, on the naphthalene core presents a significant challenge and opportunity for selective bond activation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of the carbon-chlorine (C-Cl) bond. researchgate.netnih.gov This inherent difference in bond strength typically dictates that C-Cl bond activation is favored over C-F bond activation in transition-metal-catalyzed reactions.

However, the development of specialized catalytic systems has begun to challenge this paradigm. Research into nickel-catalyzed cross-coupling reactions has shown promise for selective C-F bond functionalization. mq.edu.au For instance, nickel catalysts have been shown to facilitate the Hiyama cross-coupling of 1-fluoronaphthalene (B124137) under base-free conditions, a reaction in which 1-chloronaphthalene (B1664548) shows no reactivity. researchgate.net This suggests the feasibility of selectively activating the C-F bond in the presence of a C-Cl bond under specific conditions. The unique reactivity of the metal-fluoride intermediate in these systems allows for base-free approaches, which is a key factor in achieving this chemoselectivity. mq.edu.au

Conversely, traditional palladium-catalyzed cross-coupling reactions often favor C-Cl bond activation. The oxidative addition of an aryl chloride to a low-valent palladium complex is a well-established process and is kinetically more favorable than the corresponding addition to an aryl fluoride (B91410). nih.gov The development of methods for facile aryl fluoride activation can allow for selective, late-stage modifications following passage through a range of demanding synthetic transformations. nih.gov

Recent studies have also explored the use of synergistic catalytic systems to modulate reactivity. For example, a combination of silver and palladium catalysts has been employed for the direct arylation of arenes, where a silver complex is proposed to cleave the C-H bond, and the palladium catalyst facilitates the cross-coupling. nih.gov While not directly focused on C-F versus C-Cl activation, this highlights the potential of multi-metallic systems to influence bond activation pathways.

Chemoselectivity and Orthogonality in Dihalogenated Substrates

Chemoselectivity in the cross-coupling of dihalogenated substrates like this compound is of paramount importance for the synthesis of complex, polysubstituted aromatic compounds. The ability to selectively functionalize one halogenated site while leaving the other intact allows for sequential, controlled modifications.

The general reactivity trend for halogens in many cross-coupling reactions is I > Br > Cl >> F, which is consistent with the corresponding carbon-halogen bond strengths. nih.gov This trend suggests that in this compound, the C-Cl bond would be preferentially activated over the much stronger C-F bond. This inherent difference in reactivity forms the basis for achieving chemoselectivity.

However, achieving selective C-F bond activation in the presence of a C-Cl bond is a more formidable challenge. Studies have shown that with specific nickel-based catalytic systems, particularly those employing sterically demanding and electron-rich phosphine (B1218219) ligands, it is possible to reverse the typical selectivity and activate the C-F bond. researchgate.netmq.edu.au For example, a Ni(COD)2/PCy3 system has been investigated for C-F functionalization. mq.edu.au Computational and experimental studies have pointed to the importance of reversible C-Cl oxidative addition in developing selective C-F functionalization. researchgate.net

Ligand design plays a crucial role in dictating the chemoselectivity. Sulfonated phosphine ligands, in conjunction with specific bases, have been shown to direct the site-selectivity in the Suzuki-Miyaura coupling of di-chloroarenes. incatt.nl This approach, which relies on supramolecular interactions, demonstrates that fine-tuning the ligand and reaction conditions can overcome the inherent reactivity of different C-Cl bonds, suggesting a potential avenue for controlling selectivity in substrates like this compound.

Investigation of Catalytic Cycles and Ligand Effects

In the context of this compound, the oxidative addition step is critical for selectivity. For a nickel-catalyzed reaction, the oxidative addition of the C-Cl bond to a Ni(0) species is generally more facile than the C-F bond. However, the choice of ligand can alter the energetics of this step. Electron-rich and sterically bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy3), are often employed in nickel-catalyzed C-F activation. mq.edu.au These ligands stabilize the low-valent nickel center and promote the oxidative addition of the strong C-F bond.

Density Functional Theory (DFT) calculations have been employed to gain mechanistic insight into these reactions. mq.edu.au Such computational studies help in understanding the transition states and intermediates involved in the catalytic cycle and can guide the rational design of ligands to achieve the desired chemoselectivity. mq.edu.aulibretexts.org For instance, DFT studies can model the relative energy barriers for the oxidative addition of the C-Cl versus the C-F bond to a given metal-ligand complex, providing a theoretical basis for the observed selectivity.

In palladium-catalyzed reactions, the ligand also plays a pivotal role. Buchwald-type phosphine ligands are among the most important for Pd-catalyzed cross-coupling. researchgate.net In reactions involving aryl fluorides, the use of specialized ligands can facilitate the otherwise difficult C-F bond activation. For example, a Pd-Mg heterobimetallic mechanism has been proposed to lower the energy barrier for Ar-F bond activation, where the magnesium acts as a Lewis acid to activate the fluoride. nih.gov

The effect of additives can also be significant. For instance, lithium chloride has been shown to have a promotional effect in the nickel-catalyzed cyanation of aryl fluorides, facilitating the oxidative addition step. researchgate.net These findings underscore the intricate interplay between the metal, ligand, substrate, and additives in dictating the outcome of the reaction.

Organometallic Reactivity of this compound

Formation and Reactivity of Grignard and Organolithium Reagents

Grignard and organolithium reagents are powerful nucleophiles and strong bases that are widely used in organic synthesis. libretexts.orgwikipedia.org Their formation typically involves the reaction of an organohalide with magnesium or lithium metal, respectively. masterorganicchemistry.com The reactivity of the halide in these reactions generally follows the trend I > Br > Cl, and fluorides are usually unreactive. libretexts.org

For this compound, the formation of a Grignard or organolithium reagent would be expected to occur at the C-Cl bond, leaving the C-F bond intact. This would result in the formation of 5-fluoro-1-naphthylmagnesium chloride or 5-fluoro-1-naphthyllithium.

Formation of Grignard and Organolithium Reagents

| Reagent | Starting Material | Metal | Expected Product |

|---|---|---|---|

| Grignard Reagent | This compound | Mg | 5-Fluoro-1-naphthylmagnesium chloride |

These organometallic intermediates are highly reactive. As strong bases, they will react with any acidic protons present in the reaction mixture, including water, alcohols, and terminal alkynes. libretexts.org Therefore, their preparation and subsequent reactions must be carried out under strictly anhydrous conditions. nih.gov

As potent nucleophiles, these reagents readily add to electrophilic centers such as aldehydes, ketones, and esters to form new carbon-carbon bonds. taylorandfrancis.com For example, the reaction of 5-fluoro-1-naphthylmagnesium chloride with an aldehyde would yield a secondary alcohol, while its reaction with a ketone would produce a tertiary alcohol. These reactions provide a versatile method for introducing the 5-fluoro-1-naphthyl moiety into a variety of molecular scaffolds.

The polar nature of the carbon-metal bond in these reagents results in a nucleophilic carbon atom, a reversal of the polarity (umpolung) of the original carbon-halogen bond. libretexts.org This nucleophilic character makes them excellent partners in a wide range of synthetic transformations.

Aryne Formation and Trapping Experiments from this compound

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents from adjacent carbon atoms. tcichemicals.com They can be generated through various methods, including the treatment of ortho-dihaloarenes with strong bases or the thermal or fluoride-induced decomposition of ortho-silyl aryl triflates. nsf.gov

In the case of this compound, the generation of a naphthalyne intermediate is conceivable. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could potentially induce elimination of HCl to form 5-fluoro-1,2-naphthalyne or elimination of HF to form 5-chloro-1,2-naphthalyne. Given the higher acidity of the proton at C2 (ortho to the chlorine) and the better leaving group ability of chloride compared to fluoride, the formation of 5-fluoro-1,2-naphthalyne via dehydrochlorination is the more probable pathway.

Once formed, these highly strained and electrophilic arynes readily undergo reactions with a variety of trapping agents. Common trapping reactions include nucleophilic addition and cycloaddition reactions. For example, in the presence of a nucleophile like the amide base used for its generation, the aryne can be trapped to form an aminated naphthalene derivative. If an external trapping agent such as furan (B31954) is present, a [4+2] Diels-Alder cycloaddition reaction would occur, providing definitive evidence for the transient existence of the aryne. researchgate.net

The regioselectivity of nucleophilic addition to an unsymmetrical aryne like 5-fluoro-1,2-naphthalyne is governed by electronic and steric factors. The fluorine substituent will influence the electron distribution in the aryne, directing the incoming nucleophile to one of the two carbons of the formal triple bond.

While specific studies on aryne formation directly from this compound are not prevalent in the searched literature, the general principles of aryne chemistry provide a strong basis for predicting its reactivity. The in situ generation and trapping of arynes is a powerful synthetic strategy for the construction of complex aromatic systems. tcichemicals.comresearchgate.net

Theoretical and Computational Chemistry of 1 Chloro 5 Fluoronaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-chloro-5-fluoronaphthalene at the atomic and electronic levels. These methods provide a framework for predicting molecular geometries, energies, and other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for determining the ground state geometries and energetics of compounds like this compound. DFT calculations, often employing functionals such as B3LYP, are utilized to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. researchgate.netresearchgate.net

For substituted naphthalenes, DFT has been successfully used to calculate optimized structures. researchgate.net For instance, studies on similar halogenated naphthalenes have demonstrated that DFT methods can provide reliable geometric parameters. researchgate.net The ground state energy, a key output of these calculations, is crucial for assessing the molecule's thermodynamic stability. Calculations on related aromatic halides have shown that DFT can accurately predict these energetic properties. uzh.ch

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.76 Å |

| C-F Bond Length | ~1.33 Å |

| Aromatic C-C Bond Lengths | 1.36 - 1.43 Å |

| Planarity | Effectively planar |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for characterizing the electronic structure. liverpool.ac.uk While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide more precise descriptions of electron correlation, which is important for accurately predicting the electronic properties of halogenated aromatic systems. liverpool.ac.ukacs.org

These high-level calculations are instrumental in refining the understanding of the electronic distribution and orbital energies within this compound. They can be particularly useful for studying excited states and have been applied to various organic molecules to achieve high accuracy in calculated properties. liverpool.ac.ukrsc.org

Molecular Orbital Analysis and Reactivity Prediction

The electronic behavior and reactivity of this compound can be further elucidated through the analysis of its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept in predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound are critical in determining its susceptibility to electrophilic and nucleophilic attack.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. numberanalytics.com The energy gap between the HOMO and LUMO is also a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For substituted naphthalenes, FMO analysis can predict the regioselectivity of reactions such as nucleophilic aromatic substitution. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Electrostatic Potential Surface (ESP) Analysis for Reactivity Mapping

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Quantitative Structure-Reactivity Relationships (QSRR) and Property-Encoded Surface Translation (PEST) Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net For substituted naphthalenes, QSRR models can predict reaction rates and outcomes based on calculated molecular descriptors. researchgate.net

Property-Encoded Surface Translation (PEST) is a technology that utilizes information from the molecular surface to generate descriptors for use in QSRR. researchgate.net These descriptors can be derived from properties such as the electrostatic potential or local ionization potential mapped onto the molecular surface. researchgate.net Studies on substituted naphthalenes have shown that PEST descriptors can effectively predict their reactivity in processes like peroxy-acid treatment. researchgate.net By analyzing these descriptors for this compound, it is possible to quantitatively predict its behavior in various chemical reactions. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

The computational investigation of reaction mechanisms involving this compound provides critical insights into its reactivity, selectivity, and the potential for developing novel synthetic methodologies. Theoretical models are instrumental in mapping the potential energy surfaces of its reactions, identifying transition states, and elucidating the electronic factors that govern its chemical behavior.

Computational Elucidation of Electrophilic and Nucleophilic Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds like this compound. researchgate.net Computational studies, typically employing Density Functional Theory (DFT), are crucial for dissecting the mechanism of these reactions, which can proceed through either a classical two-step pathway involving a Meisenheimer intermediate or a concerted, single-step mechanism (cSNAr). researchgate.netchemrxiv.org

In the context of this compound, the two halogen substituents have competing effects. Fluorine is highly electronegative, making the attached carbon (C-5) and the entire aromatic system electron-deficient and thus activated towards nucleophilic attack. Chlorine is also an activating group, albeit less so than fluorine. The SNAr mechanism is favored for its high chemoselectivity in displacing aryl-fluorine bonds. researchgate.net

Computational models can predict the preferred site of nucleophilic attack. The relative stability of the potential Meisenheimer complexes or the activation barriers for the concerted pathways determines whether a nucleophile will displace the chlorine at C-1 or the fluorine at C-5. Factors influencing this regioselectivity include the nature of the nucleophile, the solvent, and the specific computational method and basis set used. For instance, studies on related fluoronaphthalenes show that the reaction can follow a concerted mechanism where the C-F bond cleavage and the formation of the new bond with the nucleophile occur in a single transition state, bypassing the traditional Meisenheimer complex. chemrxiv.org This is particularly relevant for less-activated or electron-rich arenes. nih.govacs.org

Theoretical calculations elucidate the structure of the transition state (TS). In a concerted SNAr reaction, the transition state involves a bent C-F bond relative to the plane of the naphthalene (B1677914) ring, with the nucleophile approaching from the opposite side. acs.org Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) calculations can reveal the charge distribution in this TS, showing how negative charge is delocalized across the aromatic ring, the departing fluorine atom, and the incoming nucleophile. acs.org

Electrophilic substitution on the this compound ring is less common due to the deactivating nature of the halogens. However, computational models can still predict the most likely sites for electrophilic attack by calculating the energies of the corresponding Wheland intermediates (sigma complexes). These calculations generally show that electrophilic attack will be directed to positions that minimize destabilization by the electron-withdrawing halogens.

Catalytic Cycle Simulations for Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful methods for the functionalization of aryl halides. Computational simulations are essential for understanding the intricate catalytic cycles involved in these transformations, including oxidative addition, transmetalation, and reductive elimination.

For this compound, palladium- and rhodium-catalyzed reactions are of significant interest. For example, the hydrodehalogenation of 1-fluoronaphthalene (B124137) has been achieved using rhodium catalysts, and the proposed catalytic cycle involves an electron-rich hydridorhodium(I) complex that initiates the cleavage of the C-F bond. datapdf.com A similar cycle can be computationally modeled for this compound to assess the relative reactivity of the C-Cl versus the C-F bond under these conditions.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are also key. A general catalytic cycle for nucleophilic fluorination begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide species. nih.gov Subsequent halide exchange with a fluoride (B91410) source and C-F reductive elimination yields the fluorinated product and regenerates the Pd(0) catalyst. nih.gov

Computational studies, like those performed by Yandulov on C-F reductive elimination, can calculate the activation barriers for these crucial steps. nih.gov Such calculations have shown that:

The choice of ligand (e.g., phosphines vs. N-heterocyclic carbenes) significantly impacts the activation energy. nih.gov

Electron-withdrawing groups on the aryl ring generally lower the transition state energy for reductive elimination. nih.gov

The C-F bond is notoriously difficult to form via reductive elimination, often presenting a high activation barrier.

Simulations of these catalytic cycles for this compound would involve modeling the key intermediates and transition states to predict reaction feasibility, regioselectivity (i.e., which C-X bond reacts preferentially), and the effect of different ligands and reaction conditions. For instance, DFT calculations can model the oxidative addition step to determine if the Pd(0) catalyst inserts into the C-Cl or C-F bond, a critical step that dictates the final product in cross-coupling reactions.

Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structure, and understanding the electronic and vibrational characteristics of the compound.

Computational Simulation of Vibrational (IR, Raman) and NMR Spectra

Vibrational and Nuclear Magnetic Resonance (NMR) spectra are fundamental fingerprints of a molecule. DFT calculations are widely used to predict these spectra with a high degree of accuracy.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies and intensities can be calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of normal modes, which can be visualized to understand the nature of the molecular vibrations. For this compound, this would involve predicting the frequencies corresponding to C-H, C-C, C-Cl, and C-F stretching and bending modes, as well as the characteristic vibrations of the naphthalene ring system. The vapor phase absorption spectra of the related 1-fluoronaphthalene and 1-chloronaphthalene (B1664548) have been analyzed, providing a basis for comparison. researchgate.net For example, a low out-of-plane bending mode for 1-fluoronaphthalene has been calculated at 142.84 cm⁻¹ using the B3LYP-D3/cc-pVTZ level of theory. iisc.ac.in

NMR Spectra: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra involves calculating the nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations can predict the chemical shifts (δ) for each unique nucleus in the molecule. For this compound, this would provide theoretical values for the six aromatic protons, ten carbon atoms, and the single fluorine atom, aiding in the assignment of peaks in experimental spectra.

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| Vibrational Frequencies (IR, Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Frequencies and intensities of normal modes (C-F, C-Cl, C-C, C-H stretches and bends) |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT with GIAO method | Isotropic shielding constants and chemical shifts (δ) |

Calculation of Ionization Energies and Electronic Transitions

Computational methods can predict the energy required to remove an electron from a molecule (ionization energy) and the energies of electronic excitations, which are observed in UV-Vis spectroscopy.

Ionization Energy: The adiabatic ionization energy (AIE) is the energy difference between the ground state of the neutral molecule and the ground state of its cation. This can be calculated using various quantum chemical methods. Experimental studies using mass-analyzed threshold ionization (MATI) spectroscopy have determined the AIE of 1-fluoronaphthalene to be 66,194 ± 5 cm⁻¹ (approximately 8.21 eV). researchgate.net Computational models for this compound would predict how the addition of the chlorine atom affects this value. Generally, halogen substitution increases the ionization energy relative to the parent hydrocarbon due to their inductive electron withdrawal. libretexts.org

Electronic Transitions: Time-dependent DFT (TD-DFT) is the most common method for calculating the energies and oscillator strengths of electronic transitions. These calculations provide the theoretical absorption wavelengths (λmax) that correspond to excitations from the ground electronic state to various excited states (e.g., S₀ → S₁). For this compound, these calculations would predict the UV-Vis absorption spectrum, helping to assign the observed bands to specific electronic transitions (e.g., π → π*). The substitution of halogens on the naphthalene core is known to cause a red shift (a shift to longer wavelengths) in the electronic transitions compared to unsubstituted naphthalene. researchgate.net

| Property | Related Experimental Value (1-Fluoronaphthalene) | Computational Approach for this compound |

|---|---|---|

| Adiabatic Ionization Energy (AIE) | 66,194 ± 5 cm⁻¹ researchgate.net | Calculation of energy difference between optimized neutral and cation ground states (DFT, CCSD(T)) |

| Electronic Transitions (UV-Vis) | S₀ → S₁ transition red-shifted by 151 cm⁻¹ vs. naphthalene researchgate.net | Calculation of excitation energies and oscillator strengths (TD-DFT) |

Microwave Spectroscopic Parameter Predictions

Microwave spectroscopy provides highly precise information about the rotational motion of a molecule, which in turn yields its exact three-dimensional structure. Computational chemistry can predict the rotational constants (A, B, C) that are determined from these experiments.

By calculating the optimized geometry of this compound, its principal moments of inertia (Ia, Ib, Ic) can be determined. The rotational constants are inversely proportional to these moments of inertia. These predicted constants can then be compared directly with experimental data from Fourier transform microwave (FTMW) spectroscopy. For the related molecule 1-fluoronaphthalene, experimental and calculated rotational constants are in excellent agreement. iisc.ac.inresearchgate.net This validation gives confidence in the computationally determined geometry. Predicting these parameters for this compound is crucial for guiding future high-resolution spectroscopic studies aimed at determining its precise molecular structure.

| Parameter | Experimental Value (1-Fluoronaphthalene) researchgate.net | Computational Method for this compound |

|---|---|---|

| Rotational Constant A | 1920.581(2) MHz | Geometry optimization followed by calculation of moments of inertia (e.g., MP2/aug-cc-pVTZ) |

| Rotational Constant B | 1122.2370(5) MHz | Geometry optimization followed by calculation of moments of inertia (e.g., MP2/aug-cc-pVTZ) |

| Rotational Constant C | 708.4819(3) MHz | Geometry optimization followed by calculation of moments of inertia (e.g., MP2/aug-cc-pVTZ) |

Derivatization and Applications of 1 Chloro 5 Fluoronaphthalene in Advanced Synthesis

Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid, planar structure of the naphthalene (B1677914) core in 1-chloro-5-fluoronaphthalene makes it an attractive building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds with significant interest in materials science and electronics due to their unique photophysical and electronic properties. The chloro substituent at the 1-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This powerful carbon-carbon bond-forming reaction would allow for the coupling of this compound with a variety of arylboronic acids, leading to the construction of extended π-conjugated systems.

The general strategy would involve the selective activation of the C-Cl bond over the more inert C-F bond. This selectivity is a well-established principle in palladium catalysis, where the bond strength of C-Cl is lower than that of C-F, making it more susceptible to oxidative addition to the palladium catalyst.

Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid Coupling Partner | Potential PAH Product | Anticipated Reaction Conditions |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-Phenyl-5-fluoronaphthalene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C |

| 2 | Naphthalene-1-boronic acid | 1-(Naphthalen-1-yl)-5-fluoronaphthalene | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C |

| 3 | Pyrene-1-boronic acid | 1-(Pyren-1-yl)-5-fluoronaphthalene | Pd₂(dba)₃, SPhos, K₂CO₃, Toluene/H₂O, 90°C |

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. researchgate.net this compound could serve as a valuable precursor for the synthesis of novel fluorinated heterocycles. One potential pathway is through nucleophilic aromatic substitution (SNAr) reactions. While the naphthalene ring is not as activated as some other aromatic systems, the presence of the electron-withdrawing fluorine atom can facilitate the displacement of the chlorine atom by various nucleophiles, particularly if further activating groups are present on the ring.

Alternatively, the chloro group can be displaced by nitrogen nucleophiles through palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This would allow for the introduction of a wide range of nitrogen-containing moieties, which could then be further elaborated to form heterocyclic rings.

Role as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.netnih.gov While there are no specific MCRs reported to utilize this compound directly, its derivatives could be envisioned as key components. For instance, conversion of the chloro group to an isocyanide would generate a reactive intermediate for Passerini and Ugi reactions. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for the rapid generation of molecular diversity, which is highly desirable in drug discovery.

Development of Fluorine-Containing Synthons for Medicinal Chemistry Research

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound itself can be considered a valuable synthon, providing a fluorinated naphthalene core. The differential reactivity of the C-Cl and C-F bonds allows for sequential functionalization. For example, the chloro group could be transformed into a variety of functional groups (e.g., amino, hydroxyl, cyano) through nucleophilic substitution or metal-catalyzed reactions, while leaving the fluoro group intact. These new, functionalized fluoronaphthalene derivatives would then serve as building blocks for the synthesis of more complex molecules with potential biological activity.

Potential Functional Group Transformations of this compound

| Reaction Type | Reagents | Potential Product | Application as a Synthon |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | N-Aryl-5-fluoronaphthalen-1-amine | Precursor for nitrogen-containing heterocycles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(Alkynyl)-5-fluoronaphthalene | Building block for extended π-systems |

| Cyanation | Zn(CN)₂, Pd catalyst | 5-Fluoronaphthalene-1-carbonitrile | Intermediate for carboxylic acids, amides, and amines |

Applications in Advanced Materials Science Research

The unique electronic properties imparted by the fluorine atom make fluorinated aromatic compounds attractive for applications in materials science, including the development of specialized polymers and electronic materials. While the direct polymerization of this compound is not reported, it could be functionalized to produce monomers for polymerization. For instance, conversion of the chloro group to a vinyl or ethynyl (B1212043) group would create a polymerizable handle. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific electronic properties due to the presence of the fluorine atom.

Furthermore, derivatization of this compound could lead to the synthesis of novel liquid crystals or components for organic light-emitting diodes (OLEDs), where the fluorine substituent can be used to tune the electronic energy levels and improve device performance.

Future Research Directions and Challenges in 1 Chloro 5 Fluoronaphthalene Chemistry

Development of Highly Sustainable and Green Synthetic Routes

The current industrial production of 1-chloro-5-fluoronaphthalene often relies on traditional methods that can generate significant waste and utilize harsh reagents. A key area of future research is the development of more environmentally friendly and sustainable synthetic pathways.

One promising approach involves the use of greener solvents and catalysts. For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of related compounds, often with reduced solvent usage. doi.org Exploring these techniques for the synthesis of this compound could lead to more eco-friendly processes. doi.org Another avenue is the development of methods that improve atom economy, such as multicomponent reactions (MCRs). frontiersin.org MCRs combine three or more reactants in a single step, minimizing waste and simplifying purification processes. frontiersin.org

Furthermore, improving existing methods, such as the diazotization of 1-naphthylamine (B1663977) followed by a Sandmeyer-type reaction, remains a focus. Innovations in this area include the use of solvent exchange to avoid the hazardous drying of diazonium salt intermediates, thereby increasing safety and yield. google.comgoogle.com The use of alternative diazotizing and fluorinating agents that are less toxic and more efficient is also a critical research goal. google.comgoogle.com

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches

| Feature | Traditional Methods | Potential Green Approaches |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, supercritical fluids, solvent-free conditions |

| Catalysts | Often stoichiometric and/or toxic | Recyclable catalysts, biocatalysts, photocatalysts |

| Energy Input | Conventional heating | Microwave irradiation, ultrasound |

| Reaction Steps | Often multi-step with intermediate isolation | One-pot reactions, multicomponent reactions |

| Waste Generation | High | Low, high atom economy |

Exploration of Novel C-F and C-Cl Bond Functionalization Strategies

The presence of both chloro and fluoro substituents on the naphthalene (B1677914) ring of this compound presents both a challenge and an opportunity for selective functionalization. The carbon-fluorine (C-F) bond is notoriously strong and difficult to activate, while the carbon-chlorine (C-Cl) bond is more reactive. semanticscholar.org Future research will focus on developing catalytic systems that can selectively cleave and functionalize these bonds.